molecular formula C26H35N3O7 B12617718 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid

Cat. No.: B12617718
M. Wt: 501.6 g/mol
InChI Key: NRCZZZSSWOQDIO-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid is a complex organic compound with a molecular formula of C19H23N3O3. This compound is known for its unique structure, which includes a phenol group substituted with dimethoxy groups and a piperazine-piperidine moiety. It is often used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol

    Catalysts: Palladium on carbon

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives .

Scientific Research Applications

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is unique due to its specific combination of functional groups and its potential as an acetylcholinesterase inhibitor. This makes it a valuable compound for research in neurodegenerative diseases and other therapeutic areas .

Biological Activity

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid is a complex organic compound that has garnered attention for its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the central nervous system (CNS) due to its piperazine and piperidine moieties.

Chemical Structure and Properties

The compound can be described by its molecular formula and structural components. It features a phenolic core with methoxy groups and a piperazine-piperidine linkage, which are known to influence its pharmacological properties.

Property Details
Molecular Formula C₁₈H₂₃N₃O₄
Molecular Weight 345.39 g/mol
IUPAC Name This compound

Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine. The presence of the piperazine and piperidine rings suggests potential interactions with serotonin receptors (5-HT) and dopamine receptors, which are crucial in the treatment of various CNS disorders.

Antipsychotic Properties

The structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia or related disorders. Piperazine derivatives are often explored for their antagonistic effects on dopamine receptors, which are implicated in psychotic symptoms.

Neuroprotective Effects

Research on related compounds has shown neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory processes. The phenolic structure may contribute to scavenging free radicals, thereby protecting neuronal cells from oxidative stress.

Case Study 1: Serotonin Modulation

In a study examining the effects of similar compounds on serotonin levels, it was found that certain piperazine derivatives significantly increased serotonin availability in synaptic clefts, leading to improved behavioral outcomes in animal models of depression . While direct evidence for this compound is lacking, these findings suggest a plausible mechanism for its antidepressant effects.

Case Study 2: In Vivo Efficacy

A related compound was tested for its antipsychotic efficacy using rodent models. Results indicated a marked reduction in hyperactivity and stereotypic behaviors associated with dopamine dysregulation . This supports the hypothesis that our compound may exert similar effects through dopamine receptor antagonism.

Properties

Molecular Formula

C26H35N3O7

Molecular Weight

501.6 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid

InChI

InChI=1S/C24H33N3O3.C2H2O4/c1-29-22-16-19(17-23(30-2)24(22)28)18-25-10-8-21(9-11-25)27-14-12-26(13-15-27)20-6-4-3-5-7-20;3-1(4)2(5)6/h3-7,16-17,21,28H,8-15,18H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

NRCZZZSSWOQDIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O

Origin of Product

United States

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